molecular formula C22H28N2O4S B3983047 N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3983047
M. Wt: 416.5 g/mol
InChI Key: JIMNTVOJHNYGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, this compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide inhibits this compound, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression. By inhibiting this compound, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, it can also promote the expression of genes that are involved in anti-inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also promote the differentiation of cancer cells, which can lead to their decreased proliferation. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It can also protect neurons from oxidative stress and promote their survival.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of this compound in various biological processes. However, one limitation is that it can also inhibit other enzymes that are not this compound, which can lead to off-target effects. Therefore, it is important to use appropriate controls and to validate the specificity of the compound in each experimental system.

Future Directions

There are several future directions for the study of N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance their therapeutic efficacy. Another direction is to study its effects on epigenetic regulation in non-cancerous cells, which can provide insights into its potential use in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.

properties

IUPAC Name

N-cyclohexyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-2-28-20-13-15-21(16-14-20)29(26,27)24(19-11-7-4-8-12-19)17-22(25)23-18-9-5-3-6-10-18/h4,7-8,11-16,18H,2-3,5-6,9-10,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNTVOJHNYGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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